molecular formula C₁₅H₁₀D₁₅NO₂ B1151942 N-t-Boc-1-adamantylamine-d15

N-t-Boc-1-adamantylamine-d15

Cat. No.: B1151942
M. Wt: 266.46
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl N-(2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterio-1-adamantyl)carbamate: is a synthetic organic compound characterized by the presence of a tert-butyl group, a carbamate functional group, and a heavily deuterated adamantyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-t-Boc-1-adamantylamine-d15 typically involves multiple steps. The starting material is often a deuterated adamantane derivative, which undergoes a series of reactions to introduce the carbamate and tert-butyl groups. Common reagents used in these reactions include tert-butyl chloroformate and amines. The reaction conditions often involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl moiety, leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Hydroxylated adamantyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted carbamates depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts. Its unique structure allows for the exploration of novel chemical reactivity and properties.

Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. The deuterated adamantyl moiety provides stability and resistance to metabolic degradation, making it useful in various biochemical assays.

Medicine: The compound has potential applications in drug development, particularly as a prodrug or a drug delivery agent. Its stability and unique structural features can enhance the pharmacokinetic properties of therapeutic agents.

Industry: In industrial applications, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-t-Boc-1-adamantylamine-d15 involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The deuterated adamantyl moiety provides stability and resistance to metabolic degradation, allowing the compound to exert its effects over a prolonged period.

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler analog without the deuterated adamantyl moiety.

    N-Boc-ethylenediamine: Contains a tert-butyl carbamate group but with a different backbone structure.

    tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate: Another analog with different functional groups attached to the carbamate.

Uniqueness: The uniqueness of N-t-Boc-1-adamantylamine-d15 lies in its heavily deuterated adamantyl moiety, which provides enhanced stability and resistance to metabolic degradation. This makes it particularly valuable in applications where prolonged activity and stability are desired.

Properties

Molecular Formula

C₁₅H₁₀D₁₅NO₂

Molecular Weight

266.46

Synonyms

N-t-Butoxycarbonyl-1-adamantylamine-d15;  N-t-Boc-1-aminoadamantane-d15; _x000B_Tricyclo[3.3.1.13,7]dec-1-ylcarbamic Acid-d15 1,1-Dimethylethyl Ester

Origin of Product

United States

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